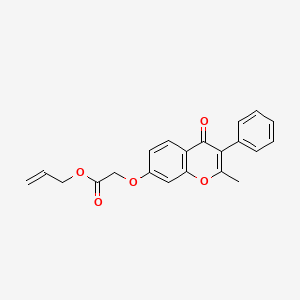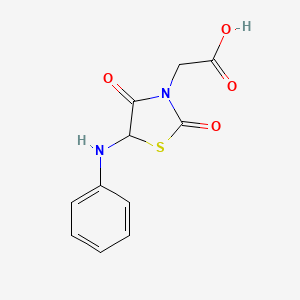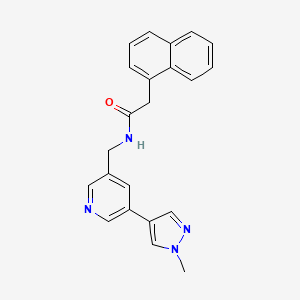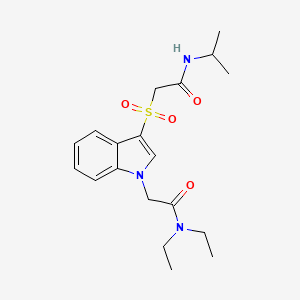
N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has a sulfonyl group and an amide group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, sulfonyl group, and amide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The indole ring, sulfonyl group, and amide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity, while the sulfonyl and amide groups could influence its polarity and reactivity .Aplicaciones Científicas De Investigación
Environmental Monitoring
A novel approach involves the use of a fluorescent probe for the sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples. The probe's synthesis was optimized for higher purity and better sensitivity, enabling the detection of very low concentrations of formaldehyde and other carbonyls, which could have significant implications for environmental monitoring and safety assessments (Houdier et al., 2000).
Antimicrobial Agents
Research into the synthesis and evaluation of novel sulphonamide derivatives has shown that these compounds exhibit good antimicrobial activity. Computational calculations provided confirmation for the anticipated compounds, suggesting a promising avenue for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Cancer Research
Another study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, demonstrating its potential efficacy against certain cancer cell lines through in silico modeling. This research contributes to the growing body of knowledge on the molecular design of cancer therapeutics (Sharma et al., 2018).
Antiallergic Agents
The development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents highlights the potential of this compound in the treatment of allergic reactions. A series of compounds were synthesized and evaluated for their antiallergic potency, contributing to the search for novel treatments (Menciu et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-5-21(6-2)19(24)12-22-11-17(15-9-7-8-10-16(15)22)27(25,26)13-18(23)20-14(3)4/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHGLSDMRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

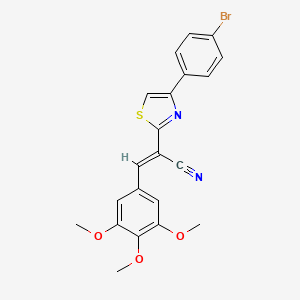
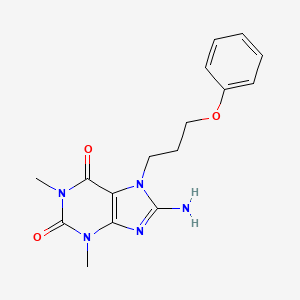
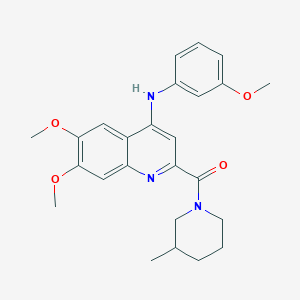
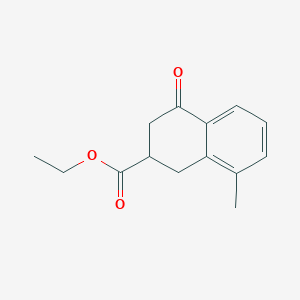
![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)
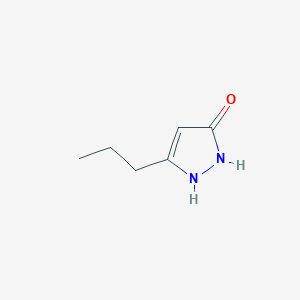

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)
